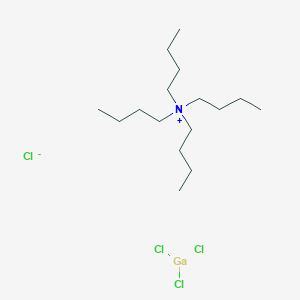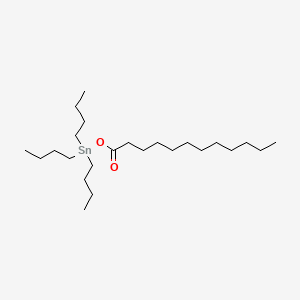
2-(4-Chloro-2-hydroxyphenoxy)acetic acid
Vue d'ensemble
Description
2-(4-Chloro-2-hydroxyphenoxy)acetic acid, also known as 4-Chlorophenoxyacetic acid (4-CPA), is a chemical compound with the molecular formula C8H7ClO4 and a molecular weight of 202.59 . It is stored under an inert atmosphere at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid involves several steps. In one experiment, a solution of 48% aqueous hydrogen bromide was added to (4-chloro-2-methoxy-phenoxy)-acetic acid and heated to reflux overnight. The mixture was then cooled, diluted with water, and extracted with diethyl ether. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to yield 2-(4-Chloro-2-hydroxyphenoxy)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(4-Chloro-2-hydroxyphenoxy)acetic acid is 1S/C8H7ClO4/c9-5-1-2-7 (6 (10)3-5)13-4-8 (11)12/h1-3,10H,4H2, (H,11,12) and the InChI key is IJMOEYYLLVJVAS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-(4-Chloro-2-hydroxyphenoxy)acetic acid is a solid at room temperature . It has a topological polar surface area of 66.8, a hydrogen bond acceptor count of 4, a hydrogen bond donor count of 2, and a rotatable bond count of 3 .
Applications De Recherche Scientifique
1. Environmental Monitoring and Analysis
Research has demonstrated the use of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid in environmental monitoring. For example, Omidi et al. (2014) developed a method for the trace determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples, showcasing its potential in environmental analysis and monitoring (Omidi et al., 2014).
2. Analytical Chemistry
The use of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid in analytical chemistry is highlighted by Schöllhorn et al. (2000), who utilized it as an electroactive tracer in a ligand displacement assay for the analysis of herbicides (Schöllhorn et al., 2000).
3. Water Treatment and Purification
Research by Zona et al. (2002) investigated the degradation of the herbicide 2,4-dichlorophenoxyacetic acid by ionizing radiation, which implies its potential use in water treatment and purification processes (Zona et al., 2002).
4. Soil Chemistry
Paszko et al. (2016) conducted a review on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including 2-(4-Chloro-2-hydroxyphenoxy)acetic acid, thereby highlighting its relevance in soil chemistry and environmental science (Paszko et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chloro-2-hydroxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMOEYYLLVJVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587803 | |
| Record name | (4-Chloro-2-hydroxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-hydroxyphenoxy)acetic acid | |
CAS RN |
7417-89-2 | |
| Record name | (4-Chloro-2-hydroxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1611839.png)
![3-[(Cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B1611840.png)





![[1,4]Diazepan-1-YL-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-methanone](/img/structure/B1611849.png)
![(3-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1611851.png)